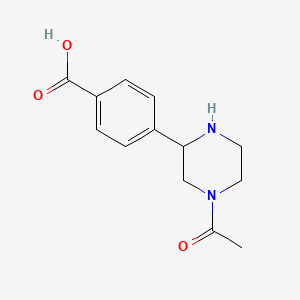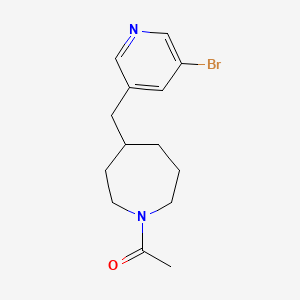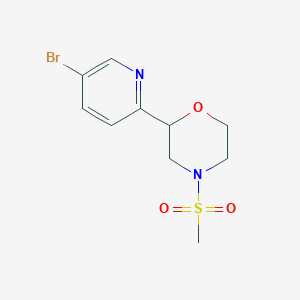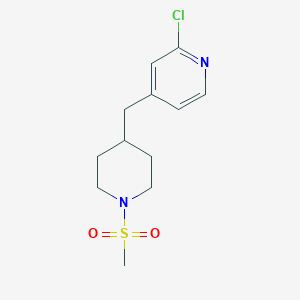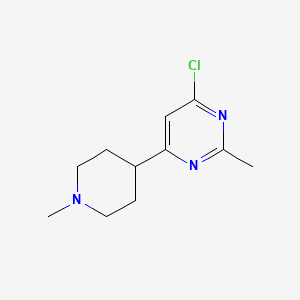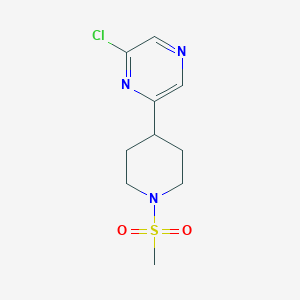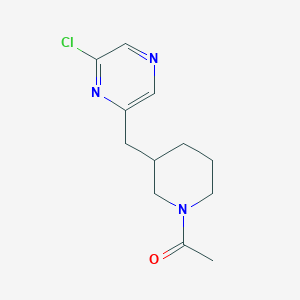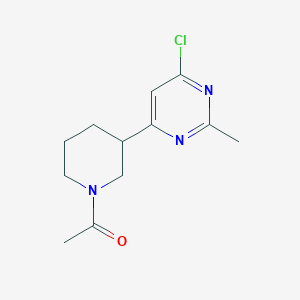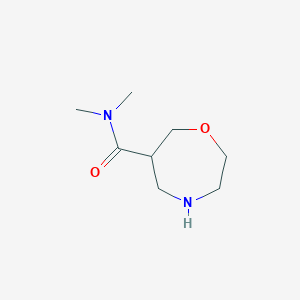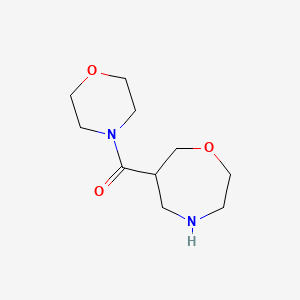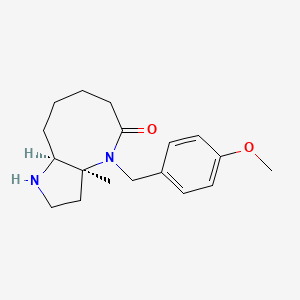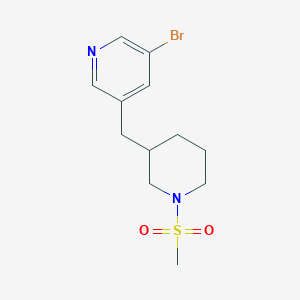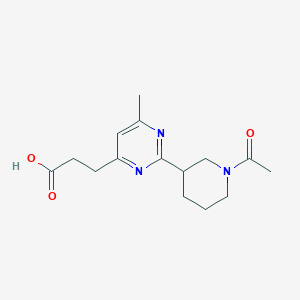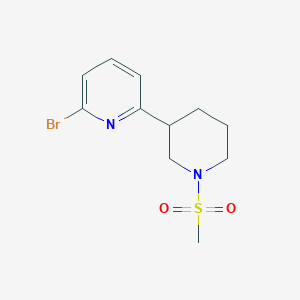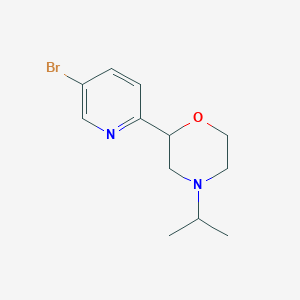
2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine
説明
The compound “2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 2-(5-Bromopyridin-2-yl)acetamide , have been used in various fields including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
The chemical reactions involving “2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine” would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine” would depend on its specific structure. Similar compounds, such as (5-bromopyrid-2-yl)methanol, have properties like a density of 1.7±0.1 g/cm3, boiling point of 267.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Synthesis and Chemical Properties
- 2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine is utilized in various synthetic approaches for creating heteroarylpyridines. A study by Hagui et al. (2016) highlights a phosphine-free palladium catalytic system used for C–H bond activation/arylation of heterocycles with 2-bromopyridines. This method offers an environmentally benign approach to synthesize a broad variety of 2-(hetero)arylpyridines.
Applications in Fluorophores
- The compound has been used in the synthesis of new fluorophores. Kopchuk et al. (2019) Kopchuk et al. (2019) discuss the synthesis of 2-(5-Arylpyridine-2-yl)-6-(het)arylquinoline-based “push-pull” fluorophores, highlighting its potential in optical applications.
Intermediate in Pharmaceutical Research
- The role of similar compounds as intermediates in pharmaceutical research is notable. Lei et al. (2015) Lei et al. (2015) explain the synthesis of a compound that serves as an important intermediate for PI3K/mTOR inhibitors, a class of drugs with significant therapeutic potential.
Anticancer Research
- In anticancer research, related compounds have been synthesized for evaluating antitumor activities. Fang et al. (2016) Fang et al. (2016) describe the synthesis of novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, which showed promising results against various cancer cell lines.
Development of Nucleosides
- The compound also finds application in the development of novel nucleosides. Kabat et al. (1988) Kabat et al. (1988) explored the synthesis of 6-(β-D-ribofuranosyl)-2-bromopyridine, contributing to the field of nucleoside analogs with potential biological activity.
Synthesis of Heterocyclic Compounds
- Research by Windscheif and Vögtle (1994) Windscheif & Vögtle (1994) demonstrates the use of 5-bromopyridines in preparing various 2,5-disubstituted pyridines, contributing to the diverse field of heterocyclic chemistry.
Safety And Hazards
The safety and hazards associated with “2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, similar compounds have been labeled with hazard statements like “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" .
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15-5-6-16-12(8-15)11-4-3-10(13)7-14-11/h3-4,7,9,12H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMPHMMQJGJSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-4-isopropylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



